![molecular formula C30H34N4O3 B14127920 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline core fused with a pyrimidine ring, and it is substituted with various functional groups, including benzyl, ethyl, and amino groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone derivative with an enolisable ketone in the presence of a catalyst such as molecular iodine.
Pyrimidine Ring Formation: The pyrimidine ring is then formed by cyclization reactions involving appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride for benzylation, ethyl iodide for ethylation, and ammonia or amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Quinoline Derivatives: Other quinoline-based compounds, such as chloroquine and quinine, are known for their antimalarial properties and can be compared in terms of their chemical behavior and therapeutic potential.
Uniqueness
The uniqueness of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Eigenschaften
Molekularformel |
C30H34N4O3 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |
InChI-Schlüssel |
DCOQHIGWBMNLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
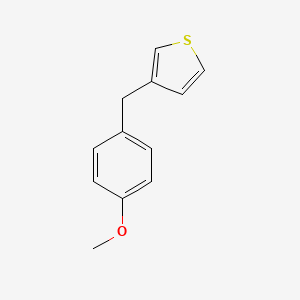


![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
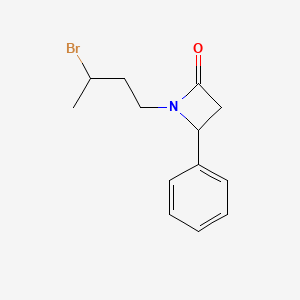
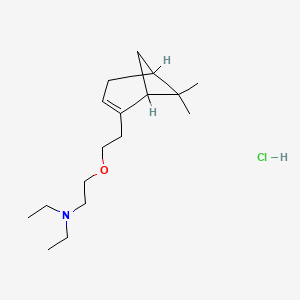
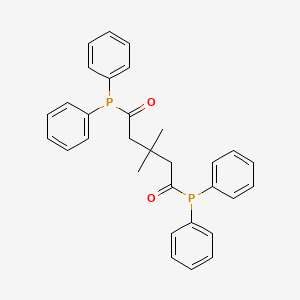
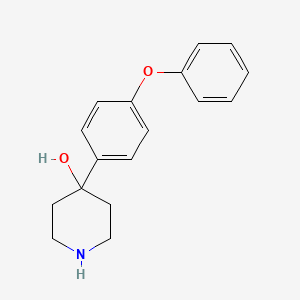
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
